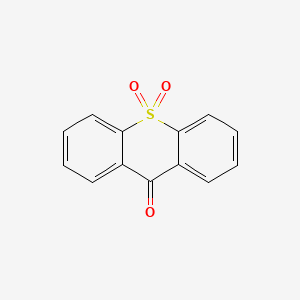

Thioxanthen-9-one 10,10-dioxide

Description

Properties

IUPAC Name |

10,10-dioxothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIRMYPZOAOUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277526 | |

| Record name | Thioxanthen-9-one 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-15-2 | |

| Record name | Thioxanthone S,S-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxanthen-9-one 10,10-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thioxanthen 9 One 10,10 Dioxide and Its Precursors

Classical Routes to the Thioxanthen-9-one (B50317) Core

The foundational strategies for constructing the thioxanthen-9-one skeleton have been established for decades. These routes typically involve the formation of the central sulfur-containing ring through cyclization reactions, yielding a thioxanthone precursor which can then be further modified.

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a classical approach to forming aryl-aryl or aryl-heteroatom bonds. organic-chemistry.orgwikipedia.org In the context of thioxanthen-9-one synthesis, this reaction can be adapted to form a key diaryl sulfide (B99878) or diaryl ether intermediate, which then undergoes cyclization. The traditional Ullmann condensation requires stoichiometric copper, high temperatures (often exceeding 200°C), and polar, high-boiling solvents. nih.govwikipedia.org

While direct Ullmann coupling to form the thioxanthen-9-one ring in one step is less common, the principles are applied in multi-step sequences. For instance, an Ullmann-type C-S bond formation between an o-halobenzoic acid derivative and a thiophenol can generate a 2-(phenylthio)benzoic acid, a direct precursor for subsequent cyclization. Modern iterations of the Ullmann reaction have introduced improvements such as the use of ligands, soluble copper catalysts, and milder reaction conditions, broadening the substrate scope and improving yields. nih.govwikipedia.org

Intramolecular Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts cyclization is a cornerstone method for synthesizing the thioxanthen-9-one core. This reaction typically involves the acid-catalyzed cyclization of a 2-(phenylthio)benzoic acid derivative. The strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, which then acts as an electrophile, attacking the adjacent phenyl ring to close the central heterocyclic ring and form the ketone.

A representative synthesis involves the reaction of 2-mercaptobenzoic acid with an activated aromatic compound, followed by cyclization of the resulting diaryl sulfide. For example, the synthesis of 3-chlorothioxanthenone involves the reaction of 2-thio-5-chlorobenzoic acid with benzene (B151609), which is then treated with concentrated sulfuric acid at 100°C for several hours to afford the cyclized product. nih.gov This adduct can subsequently be oxidized to the target 10,10-dioxide. nih.gov

Recent advancements have focused on milder and more efficient catalysts. Trifluoroacetic acid (TFA) has been successfully employed as an organocatalyst for the intramolecular Friedel-Crafts alkylation of secondary alcohols to yield various 9-aryl/alkyl thioxanthene (B1196266) derivatives, which are precursors to thioxanthones. acs.orgacs.orgresearchgate.net

Table 1: Examples of Intramolecular Friedel-Crafts Cyclization for Thioxanthene Derivatives

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylthio)benzoic acid | Concentrated H₂SO₄, 100°C, 4h | Thioxanthenone | Not specified | nih.gov |

| 1,3-Diethylbenzene and Dithiosalicylic acid | Concentrated H₂SO₄, Polyphosphate, 65°C, 5h | 2,4-Diethyl-9H-thioxanthen-9-one | 90.2% | chemicalbook.com |

| Substituted secondary alcohols (1a-1t) | Trifluoroacetic acid (TFA), DCM, rt | Halogen-substituted 9-aryl/alkyl thioxanthenes (2a-2t) | High yields | acs.org |

Oxidation of Preassembled Thioxanthones

The most common and straightforward method to prepare thioxanthen-9-one 10,10-dioxide is through the oxidation of a pre-formed thioxanthone. nih.govacs.org The sulfur atom in the thioxanthone core is susceptible to oxidation, which converts the sulfide to a sulfoxide (B87167) and then to a sulfone (the 10,10-dioxide). This transformation significantly alters the electronic properties of the molecule, making the sulfone group a strong electron-withdrawing moiety.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide in acetic acid is a frequently used reagent system. For example, treating a thioxanthenone with 30% hydrogen peroxide at 90°C effectively yields the desired sulfone, which can often be purified by simple recrystallization. nih.gov Other oxidation systems, such as those involving metal-free photocatalysts, have also been developed for the initial oxidation of thioxanthenes to thioxanthones. nih.govresearchgate.net For instance, riboflavin (B1680620) tetraacetate under visible blue light irradiation with molecular oxygen as the oxidant can convert 9H-thioxanthene to 9H-thioxanthen-9-one in near-quantitative yield. nih.gov This thioxanthone is then the direct precursor for oxidation to the 10,10-dioxide.

Advanced Synthesis of this compound Directly

More recently, synthetic chemists have developed methods that construct the this compound scaffold directly, bypassing the need to isolate the thioxanthone intermediate. These advanced strategies offer greater efficiency and modularity.

Palladium-Catalyzed Sulfonylative Homocoupling Strategies

A highly innovative and scalable approach involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govacs.orgnih.gov This method provides a direct entry to the this compound core. The reaction utilizes benzophenones bearing leaving groups, such as triflates, in the 2 and 2' positions.

In a key development, sodium dithionite (B78146) (Na₂S₂O₄) is used as a masked "SO₂²⁻" synthon. nih.govsemanticscholar.org The reaction proceeds in the presence of an air-stable Pd(II) catalyst, such as Pd(dppf)Cl₂, in a solvent like DMSO with mild heating (e.g., 80°C). nih.govacs.org This methodology is notable for not requiring an external base or quaternary ammonium (B1175870) salts. nih.govacs.org The process is tolerant of various functional groups and provides good to excellent yields for a range of substrates, making it a powerful tool for creating libraries of these compounds for applications in materials science, such as for fluorescent dyes and organic electronics. nih.govacs.orgsemanticscholar.orgchemrxiv.org

Table 2: Palladium-Catalyzed Sulfonylative Homocoupling of 2,2'-Disubstituted Benzophenones

| Substrate (Benzophenone derivative) | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2'-bis(triflyloxy)benzophenone | Pd(dppf)Cl₂, Na₂S₂O₄ | DMSO, 80°C | This compound | >70% | nih.govacs.org |

| 4,4'-dichloro-2,2'-bis(triflyloxy)benzophenone | Pd(dppf)Cl₂, Na₂S₂O₄ | DMSO, 80°C | 2,7-dichlorothis compound | 86% | nih.gov |

| 4,4'-dimethoxy-2,2'-bis(triflyloxy)benzophenone | Pd(dppf)Cl₂, Na₂S₂O₄ | DMSO, 80°C | 2,7-dimethoxythis compound | 91% | nih.gov |

Nucleophilic Ring Closure Approaches for Diaryl Sulfones

An alternative to building the sulfur bridge late in the synthesis is to start with a pre-formed diaryl sulfone and perform a ring closure. nih.govacs.org These approaches can involve either nucleophilic or electrophilic cyclization of a diaryl sulfone that has been constructed in a multi-step sequence. nih.govsemanticscholar.org

One such strategy is the anionic Friedel-Crafts equivalent, which involves the directed metalation of diaryl sulfone derivatives. For instance, the directed ortho-metalation of a diaryl sulfone bearing a directing group like an amide or O-carbamate, followed by intramolecular trapping of the resulting anion by a carbonyl group or equivalent, can lead to the formation of the this compound ring system. chemrxiv.org This method offers high regiospecificity but may require a more complex multi-step synthesis for the initial diaryl sulfone precursor compared to the more convergent palladium-catalyzed methods. nih.govchemrxiv.org

Electrophilic Ring Closure Approaches for Diaryl Sulfones

One of the classical and fundamental methods for constructing the this compound tricycle is through the intramolecular electrophilic cyclization of a diaryl sulfone precursor. This approach typically falls under the category of a Friedel-Crafts acylation reaction.

The process generally starts with a 2-carboxydiphenyl sulfone derivative. In this precursor, a carboxylic acid group is positioned ortho to the sulfone bridge on one of the aromatic rings. The cyclization is induced by strong acids or dehydrating agents, which activate the carboxylic acid group, often by converting it into a more reactive acylium ion or a mixed anhydride. This electrophilic species then attacks the adjacent aromatic ring, leading to the closure of the central ring and formation of the ketone.

Common reagents used to facilitate this transformation include:

Polyphosphoric acid (PPA)

Sulfuric acid (H₂SO₄)

Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

The reaction is an intramolecular electrophilic aromatic substitution, where the sulfone group, being strongly electron-withdrawing, influences the position of the ring closure. This method is a well-established route to the core scaffold, though newer methods have been developed to improve functional group tolerance. chemrxiv.orgnih.gov

Regioselective Synthesis of Substituted this compound Analogsnih.gov

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at specific positions on the tricyclic core. nih.gov Research has focused on developing regioselective synthetic routes to introduce functionalities, particularly at the 3-position, to enhance properties like solubility and target affinity. nih.gov

Two primary strategies have been effectively employed for the regioselective synthesis of 3-substituted analogs:

Nucleophilic Aromatic Substitution (SNAr): This approach utilizes 3-chloro-thioxanthen-9-one 10,10-dioxide as a key starting material. nih.gov The electron-withdrawing nature of the carbonyl and sulfone groups activates the aromatic ring system, making the chlorine atom at the 3-position susceptible to displacement by nucleophiles. Treatment of the 3-chloro derivative with various secondary amines, such as substituted piperidines and piperazines, in the presence of a base like potassium carbonate (K₂CO₃), leads to the formation of the corresponding 3-amino substituted analogs in good to excellent yields. nih.gov

Amide Bond Formation: This strategy begins with the commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide . nih.govnih.gov The carboxylic acid group provides a handle for creating a diverse range of amide derivatives. Standard peptide coupling reagents are used to facilitate the reaction between the carboxylic acid and a variety of primary and secondary amines. While initial attempts involved converting the acid to its more reactive acid chloride, direct coupling using reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like diisopropylethylamine (DIPEA) proved to be effective. nih.gov This method allows for the introduction of a wide array of functional groups via the amine component. nih.gov

Parallel Synthesis and Library Generation of this compound Derivativesnih.govuniroma1.it

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, methods suitable for parallel synthesis and the generation of compound libraries have been developed. nih.gov These approaches leverage the robust regioselective reactions described previously to create a multitude of derivatives in a high-throughput manner. nih.govuniroma1.it

A solution-phase parallel synthesis protocol has been successfully implemented to build a focused library of 3-substituted analogs. nih.gov For the nucleophilic aromatic substitution route, the use of microwave irradiation has been shown to accelerate the reaction between 3-chloro-10,10-dioxide-thioxanthen-9-one and various amines, yielding the desired products efficiently. nih.gov A significant advantage of this method is the straightforward purification, which often involves a simple aqueous work-up and extraction, making it highly amenable to a parallel format. nih.gov

For the amide library, various coupling reagents, bases, and solvents were screened to optimize the reaction conditions for parallel synthesis. nih.gov The use of reagents like HBTU or BOP provided clean conversions to a small collection of amides with purities generally greater than 90% after simple extraction. nih.gov This streamlined process of synthesis and purification allows for the rapid generation of a focused library of compounds, which can then be submitted for biological screening to identify potential lead candidates. nih.govnih.govresearchgate.net

The following tables showcase examples of derivative libraries synthesized using these parallel methods.

Table 1: Library of 3-(Piperidin-1-yl/Piperizin-1-yl)-thioxanthen-9-one 10,10-dioxide Analogs nih.gov

Table 2: Library of 3-Carboxamide this compound Analogs nih.gov

Derivatization Strategies and Functionalization of the Thioxanthen 9 One 10,10 Dioxide Scaffold

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic characteristics of the thioxanthen-9-one (B50317) 10,10-dioxide scaffold can be systematically altered by the introduction of various functional groups. The electron-withdrawing nature of the sulfone and carbonyl groups makes the aromatic core electron-deficient. This property can be modulated by attaching either electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs).

For instance, the introduction of strong electron-withdrawing groups has been shown to influence the reactivity and electronic structure of the molecule. semanticscholar.org In some cases, the presence of strong EWGs can lead to alternative reaction pathways, such as the hydrolysis of aryl triflates to phenols, when the primary reaction is slowed. semanticscholar.orgchemrxiv.org

Conversely, attaching electron-donating moieties is a key strategy in the design of bipolar materials. Thioxanthone derivatives featuring donor groups like phenoxazine (B87303), 3,6-di-tert-butyl-9H-carbazole, 3,7-di-tert-butyl-10H-phenothiazine, and 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (B12080864) have been synthesized. nih.gov These donor-acceptor molecules are of significant interest for applications in thermally activated delayed fluorescence (TADF) emitters. nih.gov The strength of the electron-donating group has a direct impact on the optoelectronic properties, with ionization potentials ranging from 5.42 to 5.74 eV for such derivatives. nih.gov

Halogenation and Subsequent Coupling Reactions

Halogenated thioxanthen-9-one 10,10-dioxides are versatile intermediates for further functionalization through various cross-coupling reactions. The introduction of a halogen, typically bromine or chlorine, at specific positions on the aromatic backbone provides a reactive handle for the construction of more complex molecular architectures. For example, 2-bromo-9H-thioxanthen-9-one serves as a key precursor for synthesizing a range of thioxanthone derivatives. nih.gov Similarly, 3-chlorothioxanthen-9-one-10,10-dioxide is utilized for nucleophilic aromatic displacement reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of the thioxanthen-9-one 10,10-dioxide scaffold. A significant advancement in this area is the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones to directly form the this compound ring system. semanticscholar.orgnih.govnih.govacs.orgresearchgate.net This method offers a scalable and efficient route to these heterocycles, avoiding the limitations of previous methods that often relied on the oxidation of pre-formed thioxanthones. nih.gov The reaction typically employs a Pd(II) catalyst, such as Pd(dppf)Cl2, with sodium dithionite (B78146) acting as the SO2 source, and proceeds in good yields without the need for an external base. nih.gov

Furthermore, Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully employed to synthesize donor-acceptor type thioxanthones. nih.govacs.org This reaction involves coupling a bromo-substituted thioxanthone with various amine donors. nih.govacs.org For example, 2-bromo-9H-thioxanthen-9-one has been coupled with donors like phenoxazine and its derivatives using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgorganic-chemistry.orgdntb.gov.uamdpi.comdntb.gov.ua In the context of this compound chemistry, microwave irradiation has been effectively used to promote nucleophilic aromatic displacement reactions. For instance, the reaction of 3-chlorothioxanthen-9-one-10,10-dioxide with various piperidines and piperazines is efficiently carried out under microwave conditions in the presence of potassium carbonate in DMF. nih.gov This rapid and efficient method allows for the parallel synthesis of libraries of 3-substituted thioxanthen-9-one-10,10-dioxide derivatives. nih.gov

Functionalization with Amine, Amide, and Carboxylic Acid Derivatives

The this compound scaffold can be readily functionalized with amine, amide, and carboxylic acid groups, which can serve as points for further modification or to modulate the biological and physical properties of the molecule.

The introduction of amine functionalities is often achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions. For example, 3-chloro-10,10-dioxide-thioxanthen-9-one undergoes efficient nucleophilic aromatic displacement with a variety of piperidines and piperazines. nih.gov The electron-withdrawing nature of the carbonyl and sulfone groups facilitates this reaction. nih.gov The synthesis of 1-amino substituted thioxanthone derivatives has also been accomplished through a sequence involving deprotometalation, iodolysis, and copper-catalyzed C-N bond formation. nih.gov

Amide derivatives are commonly synthesized from the corresponding carboxylic acids. 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is a commercially available starting material that can be converted to a variety of 3-substituted carboxamides. nih.govbldpharm.com This is typically achieved using standard peptide coupling reagents, providing an alternative to the use of more reactive acid chlorides. nih.gov These 3-substituted carboxylamides have been investigated for their potential as selective inhibitors of monoamine oxidases. nih.gov

Synthesis of Donor-Acceptor Architectures Incorporating this compound

The this compound moiety is an excellent electron acceptor unit for the construction of donor-acceptor (D-A) molecules, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. nih.govacs.org The synthesis of these architectures typically involves coupling the electron-accepting this compound core with a suitable electron-donating molecule.

A common strategy involves the Buchwald-Hartwig amination reaction to connect electron-donating amines to a halogenated thioxanthen-9-one precursor. nih.govacs.org For example, bromo-substituted thioxanthones have been reacted with didodecylamine (B166037) to create D-A compounds with good solubility. acs.org Another approach involves the use of 2-(trifluoromethyl)-9H-thioxanthen-9-one-10,10-dioxide as the acceptor unit, which when combined with a donor like phenoxazine in a spiro-configured molecule, results in materials with thermally activated delayed fluorescence (TADF). acs.org These D-A systems are designed to facilitate charge transfer between the donor and acceptor components, a key process for their function in electronic devices. acs.orgresearchgate.net

Synthetic Routes to Sulfone-Fluorescein and Sulfone-Fluorone Analogs

A novel and significant application of this compound chemistry is in the synthesis of sulfone-fluorescein and sulfone-fluorone analogs. semanticscholar.orgnih.govnih.govacs.orgresearchgate.net These compounds are red-emitting fluorescent dyes with potential applications in super-resolution fluorescence microscopy. semanticscholar.orgnih.govresearchgate.net The introduction of the electron-deficient sulfone bridge in place of the oxygen atom in traditional xanthene dyes leads to a bathochromic shift in the absorption and emission spectra. semanticscholar.orgnih.gov

The key synthetic step to access these analogs is the nucleophilic addition of an aryllithium or arylmagnesium reagent to the carbonyl group of an appropriately substituted 9H-thioxanthen-9-one 10,10-dioxide. semanticscholar.orgnih.gov This is followed by a cyclization step to form the spiro-lactone structure characteristic of fluorescein (B123965) and fluorone dyes. A recently developed palladium-catalyzed sulfonylative homocoupling of 2,2'-disubstituted benzophenones provides a scalable route to the necessary this compound precursors. semanticscholar.orgnih.govnih.govacs.orgresearchgate.net For instance, benzyl-protected sulfone-fluorescein carboxylic acids have been synthesized and coupled to a HaloTag(O2) amine for biological labeling applications. acs.org

Photochemical Reactivity and Mechanistic Investigations of Thioxanthen 9 One 10,10 Dioxide

Triplet Excited State Characteristics and Energy Transfer Pathways

The triplet excited state of Thioxanthen-9-one (B50317) 10,10-dioxide is central to its photochemical reactivity. Its properties, including energy level, lifetime, and interactions with quenching species, have been extensively studied.

Determination of Triplet Energy Levels

The triplet energy of Thioxanthen-9-one 10,10-dioxide has been determined through phosphorescence spectroscopy at low temperatures. In an EPA (ether/isopentane/ethanol) matrix at 77 K, the phosphorescence spectrum indicates a triplet energy of 66.3 kcal mol⁻¹. ufba.br This value is crucial for predicting the feasibility of energy transfer to other molecules. The vibrational progression observed in the phosphorescence spectrum is associated with the carbonyl group, further characterizing the n,π* nature of the lowest triplet excited state. ufba.br

Triplet Lifetime and Decay Kinetics

Laser flash photolysis experiments have been instrumental in determining the lifetime and decay kinetics of the triplet excited state. In a degassed acetonitrile (B52724) solution, the triplet excited state of this compound exhibits transient absorptions with maxima at 375 and 520 nm. ufba.br The decay of this transient species follows mixed first and second-order kinetics, with the second-order component being concentration-dependent due to self-quenching. ufba.br The self-quenching rate constant in acetonitrile has been measured to be 5.0 × 10⁷ L mol⁻¹ s⁻¹. ufba.br From the intercept of a plot of the observed decay rate versus concentration, a triplet lifetime of 11.5 µs was determined. ufba.br In another study, a lifetime of 11 µs was reported in acetonitrile. ufba.br

Quenching Mechanisms by Oxygen and Organic Species

The triplet excited state of this compound is efficiently quenched by various species, including molecular oxygen and organic molecules. The quenching by oxygen occurs at a diffusion-controlled rate. ufba.br Interestingly, while the quenching rate constants for some thioxanthen-9-one-10,10-dioxide derivatives by oxygen are unusually low (as low as ~1 × 10⁸ M⁻¹ s⁻¹), they exhibit quantum yields for the production of singlet oxygen that approach unity. elsevierpure.comelsevierpure.com This is attributed to the high oxidation potentials of these molecules, which reduces the charge-transfer character in the encounter complex with oxygen. elsevierpure.com

Quenching by organic species has also been systematically investigated. The quenching rate constants for the triplet state with various hydrogen and electron donors have been determined, ranging over several orders of magnitude. For instance, the quenching rate constant with 1,3-cyclohexadiene (B119728) is 8.4 × 10⁹ L mol⁻¹ s⁻¹, which is close to the diffusion-controlled limit. ufba.br The interaction with various alcohols, phenols, and amines also leads to efficient quenching. The rate constants for quenching by several organic species are compiled in the table below.

| Quencher | Quenching Rate Constant (kq) (L mol⁻¹ s⁻¹) | Solvent |

| 1,3-Cyclohexadiene | 8.4 × 10⁹ | Acetonitrile |

| β-Carotene | Diffusion-controlled | Acetonitrile |

| 1,4-Cyclohexadiene | Not specified | Not specified |

| Methanol (B129727) | 7.1 × 10⁶ | Acetonitrile |

| Ethanol | Not specified | Acetonitrile |

| 2-Propanol | Not specified | Acetonitrile |

| Cyclohexane | Not specified | Not specified |

| Substituted Phenols | ~10¹⁰ (diffusion-controlled) | Acetonitrile |

| Indole | ~10¹⁰ (diffusion-controlled) | Acetonitrile |

| Triethylamine | 3.1 × 10¹⁰ | Acetonitrile |

| DABCO | ~10¹⁰ (diffusion-controlled) | Acetonitrile |

Data sourced from multiple studies. ufba.br

Photoinduced Hydrogen Atom Transfer Reactions

A significant reaction pathway for the triplet excited state of this compound is hydrogen atom transfer, particularly from suitable donor molecules. This process leads to the formation of specific radical intermediates.

Ketyl Radical Formation and Intermediates

In the presence of hydrogen donor solvents, the photoexcited this compound undergoes a hydrogen abstraction reaction to form a ketyl radical. ufba.br This long-lived transient species has been observed in laser flash photolysis experiments, with a lifetime exceeding 50 µs in 2-propanol. ufba.br The formation of the ketyl radical can be time-resolved, and its growth kinetics match the decay of the triplet state. ufba.br The reaction with phenols results in the formation of the corresponding phenoxyl radicals, which have strong absorption bands in the 370–505 nm region. ufba.br

Influence of Hydrogen Donor Solvents on Reaction Pathways

The choice of solvent has a profound impact on the photochemical outcome. While steady-state photolysis in an inert solvent like dichloromethane (B109758) does not yield any products, irradiation in good hydrogen donor solvents such as 2-propanol, cyclohexane, or toluene (B28343) leads to the formation of the corresponding pinacol (B44631), a product of ketyl radical dimerization. ufba.br The reactivity of the triplet state towards alcohols is dependent on the stability of the ketyl radical derived from the alcohol. ufba.br This is evident from the varying quenching rate constants observed for different alcohols. The n,π* character of the carbonyl chromophore is credited for the remarkable reactivity of the triplet state in hydrogen abstraction reactions. ufba.br

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process governing the photochemical reactivity of this compound and its derivatives. Upon absorption of light, the molecule is promoted to an excited state, which can then engage in electron exchange with other molecules. The core structure, featuring electron-accepting sulfone and ketone groups, makes the excited state of this compound a potent oxidant, readily accepting an electron from a suitable donor. rsc.orgrsc.org This process is the cornerstone of its application as a photosensitizer and photoredox catalyst. The efficiency of PET is dictated by the redox potentials of both the excited this compound and the electron donor.

The photoreduction of this compound is efficiently achieved in the presence of electron-donating compounds, particularly amines. When the this compound molecule absorbs a photon, it transitions to an excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet excited state. rsc.org In this excited triplet state, the molecule can abstract an electron from an amine, which acts as a sacrificial electron donor. This electron transfer event results in the formation of the this compound radical anion and the amine radical cation. rsc.orgrsc.org

Spectroelectrochemical studies on related structures, such as 2-methyl-9H-thioxanthene-9-one S,S-dioxide, have confirmed the formation of persistent radical anions upon electrochemical reduction. These anions exhibit strong absorption in the UV-VIS-NIR wavelength region, providing a spectroscopic handle to observe these transient species. rsc.org The initial product of this photoinduced electron transfer is a contact ion pair, consisting of the radical anion and the radical cation held together by electrostatic attraction. In polar solvents, this ion pair can separate into free, solvated ions, which can then participate in subsequent chemical reactions.

The feasibility of this electron transfer is quantifiable through the electrochemical properties of the involved species. The reduction potentials of various thioxanthone derivatives, which indicate their ability to accept an electron, have been measured. For example, derivatives of 2,4-diethyl-thioxanthen-9-one show reduction potentials in the range of -1.5 to -1.6 V, highlighting their electron-accepting nature. mdpi.com

Table 1: Reduction Potentials of Selected 2,4-diethyl-thioxanthen-9-one Derivatives mdpi.com Data obtained for derivatives of the core thioxanthone structure, illustrating the electron-accepting character relevant to the 10,10-dioxide variant.

| Compound | Substituent | Reduction Potential (mV vs. Ag/AgCl) |

| T3 | 2,4-diethyl-7-(9-phenylcarbazol-3-yl) | -1625 |

| T4 | 7-carbazol-9-yl-2,4-diethyl- | -1528 |

| Note: Data corresponds to thioxanthone derivatives, providing insight into the electrochemical behavior of the general scaffold. |

The ability of this compound to participate in photoinduced electron transfer makes it a valuable component in photoredox catalysis. nih.gov In a typical catalytic cycle, the this compound acts as a photosensitizer that, upon excitation, initiates a redox event. This is particularly evident in photopolymerization reactions. acs.org

In such systems, a reductive quenching cycle is common. The excited thioxanthen-9-one derivative abstracts an electron from an amine co-initiator (e.g., N-methyldiethanolamine), generating the radical anion of the sensitizer. This highly reducing radical anion can then transfer its excess electron to another species, such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts), to generate reactive radicals or cations that initiate polymerization. mdpi.comacs.org This process regenerates the ground-state this compound, allowing it to re-enter the catalytic cycle.

Research has demonstrated the effectiveness of thioxanthone-based systems in initiating both free-radical and cationic polymerization under visible light irradiation. acs.org For instance, bimolecular systems comprising a thioxanthone derivative and an iodonium salt have been successfully used for the photopolymerization of acrylates and other monomers. The efficiency of these systems depends on the specific thioxanthone derivative, the co-initiator, and the light source used. acs.org

Table 2: Performance of Thioxanthone-Based Photoinitiating Systems for Polymerization of TMPTA acs.org Illustrative data showing the catalytic activity of thioxanthone derivatives in photopolymerization.

| Thioxanthone Derivative Series | Co-initiator System | Final Monomer Conversion (%) |

| Series 1 (Mono-substituted) | with EBPA and MDEA | ~50-60% |

| Series 2 (Di-substituted) | with EBPA and MDEA | ~35-45% |

| Conditions: Irradiation with a 420 nm LED for 400 seconds. TMPTA: Trimethylopropane triacrylate; EBPA: Ethyl α-bromophenylacetate; MDEA: N-Methyldiethanolamine. |

Multi-photon Absorption and Related Photophysical Phenomena

Beyond single-photon excitation, thioxanthen-9-one derivatives have been investigated for their multi-photon absorption properties, particularly two-photon absorption (TPA). TPA is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state that would be accessed by a single high-energy photon. This phenomenon is highly valuable for applications requiring high spatial resolution, such as 3D microfabrication and two-photon microscopy.

The parent, unsubstituted thioxanthone exhibits a very low TPA cross-section (σ₂), making it impractical for such applications. acs.org However, the TPA properties can be significantly enhanced by chemical modification. The introduction of electron-donating groups, such as dialkylamino moieties, to the thioxanthone scaffold creates a donor-acceptor (D-A) type structure. This intramolecular charge transfer character drastically increases the TPA cross-section. acs.org

Studies on various donor-acceptor thioxanthones have shown TPA cross-section values (σ₂) ranging from 4 to 128 GM (Goeppert-Mayer units), a substantial increase over the parent compound. The magnitude of this enhancement is closely linked to the nature of the donor group and the π-conjugated system that connects it to the thioxanthone acceptor core. acs.org

Table 3: Two-Photon Absorption (TPA) Cross-Sections of Selected Thioxanthone Derivatives acs.org

| Compound | Key Structural Feature | TPA Cross-Section (σ₂) at 800 nm (GM) |

| Thioxanthen-9-one (unsubstituted) | Parent compound | 3 ± 1 (at 710 nm) |

| Dye 2 | Dialkylamino donor | Small σ₂ |

| Dye 8 | C≡C linker | 128 |

| Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ |

This enhanced TPA performance, combined with the inherent photoinitiating capabilities of the thioxanthone core, makes these engineered derivatives promising candidates for two-photon induced polymerization. acs.org

Advanced Spectroscopic Characterization Techniques for Thioxanthen 9 One 10,10 Dioxide Reactivity

Time-Resolved Transient Absorption Spectroscopy for Intermediate Detection

Time-resolved transient absorption (TRTA) spectroscopy is a powerful tool for detecting and characterizing short-lived intermediate species generated during a photochemical reaction. hamamatsu.comnih.gov This technique involves exciting a sample with a short laser pulse (pump) and then probing the resulting changes in absorption with a second, weaker light pulse (probe) at various time delays. hamamatsu.com

In the study of Thioxanthen-9-one (B50317) 10,10-dioxide, laser flash photolysis (LFP) experiments, a form of TRTA, have been instrumental. When a degassed acetonitrile (B52724) solution of Thioxanthen-9-one 10,10-dioxide is irradiated with a laser pulse, the formation of its triplet excited state is observed. ufba.br This triplet state exhibits characteristic absorption maxima at approximately 375 nm and 520 nm. ufba.br

Furthermore, in the presence of hydrogen-donating quenchers like 2-propanol, the transient absorption spectrum reveals the formation of the corresponding ketyl radical, which is the sole transient species observed under these conditions. ufba.br The reaction with phenols leads to the formation of phenoxyl radicals, which have strong absorption bands in the 370–505 nm region and are readily detected by LFP. ufba.br

Table 1: Transient Species of this compound Detected by TRTA

| Transient Species | Solvent/Quencher | Absorption Maxima (λ_max) |

| Triplet Excited State | Acetonitrile | 375 nm, 520 nm |

| Ketyl Radical | 2-Propanol | 530 nm |

| Phenoxyl Radicals | Phenols | 370-505 nm |

Laser Flash Photolysis for Excited State Dynamics

Laser flash photolysis (LFP) is not only used for detecting intermediates but also for studying the dynamics of excited states, such as their lifetimes and quenching rate constants. ufba.brresearchgate.net The decay of the transient absorption signal over time provides information about the lifetime of the excited state. For this compound in degassed acetonitrile, the triplet state has a lifetime of approximately 11 microseconds. ufba.br

The reactivity of this triplet state can be quantified by measuring the rate at which it is "quenched" by other molecules. The quenching rate constants for the triplet of this compound have been determined for various quenchers, ranging from 7.1 × 10⁶ L mol⁻¹ s⁻¹ for methanol (B129727) to a diffusion-controlled rate of 3.1 × 10¹⁰ L mol⁻¹ s⁻¹ for triethylamine. ufba.br These high quenching rate constants indicate a very reactive triplet excited state, which is attributed to the n,π* character of its carbonyl group. ufba.br The quenching by oxygen, β-carotene, and 1,3-cyclohexadiene (B119728) also occurs at a diffusion-controlled rate. ufba.br

Table 2: Quenching Rate Constants for the Triplet State of this compound in Acetonitrile

| Quencher | Quenching Rate Constant (k_q) (L mol⁻¹ s⁻¹) |

| Methanol | 7.1 × 10⁶ |

| Ethanol | 1.1 × 10⁷ |

| 2-Propanol | 1.9 × 10⁷ |

| Cyclohexane | 2.5 × 10⁷ |

| 1,4-Cyclohexadiene | Diffusion-controlled |

| Triethylamine | 3.1 × 10¹⁰ |

| Phenols | ~10¹⁰ (diffusion-controlled) |

| Indole | Diffusion-controlled |

| DABCO | Diffusion-controlled |

Steady-State Photolysis Product Analysis

Steady-state photolysis involves continuous irradiation of a sample to generate a sufficient quantity of photoproducts for identification and quantification. This technique provides information about the final outcome of the photochemical reactions. ufba.br

For this compound, steady-state irradiation (at an excitation wavelength of 300 nm) in an inert solvent like dichloromethane (B109758) does not lead to the formation of any detectable products. ufba.br However, in hydrogen-donating solvents such as 2-propanol, toluene (B28343), or cyclohexane, the formation of the corresponding pinacol (B44631) is readily observed. ufba.br This indicates that the photoreactivity of this compound is highly dependent on the availability of a hydrogen source, consistent with the hydrogen abstraction mechanism initiated by its triplet excited state. ufba.br

Phosphorescence Spectroscopy for Triplet State Characterization

Phosphorescence spectroscopy is a valuable technique for characterizing the triplet excited state of a molecule. ufba.broup.com By measuring the light emitted as the molecule relaxes from the triplet state to the ground state, the triplet energy (E_T) can be determined.

The phosphorescence spectrum of this compound, measured in an EPA (ether/isopentane/ethanol) matrix at 77 K, shows a 0,0 emission band at 432 nm. ufba.br From this, the triplet energy is calculated to be 66.3 kcal mol⁻¹. ufba.br The vibrational structure observed in the phosphorescence spectrum corresponds to the carbonyl group stretching frequency (C=O) of 1680 cm⁻¹, which is characteristic of an n,π* triplet state. ufba.br This high triplet energy contributes to the compound's significant reactivity. ufba.br

Time-Resolved Luminescence and Conductivity Measurements for Charge Separation Dynamics

Time-resolved luminescence and conductivity measurements are employed to investigate the dynamics of charge separation and transport in materials containing this compound derivatives. These techniques are particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Derivatives of this compound have been incorporated into polymers designed for thermally activated delayed fluorescence (TADF). rsc.org Transient photoluminescence decay measurements on thin films of these polymers confirmed their TADF properties, which arise from efficient reverse intersystem crossing from the triplet to the singlet excited state. rsc.org

Time-of-flight (TOF) measurements can be used to determine the charge mobility in layers of materials based on this compound. nih.gov For instance, in a series of bipolar thioxanthone derivatives, hole and electron mobilities were measured to assess their charge-transporting properties. nih.gov These studies are crucial for understanding how the molecular structure influences charge separation, transport, and ultimately, the efficiency of electronic devices. nih.gov

Computational and Theoretical Investigations of Thioxanthen 9 One 10,10 Dioxide

Electronic Structure Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic properties of molecules like Thioxanthen-9-one (B50317) 10,10-dioxide. These calculations provide insights into the ground and excited state properties, which are crucial for understanding its behavior in various applications. For instance, TD-DFT has been effectively used to interpret the electronic absorption spectra of thioxanthen-9-one derivatives and their corresponding radical anions and dianions formed during electrochemical reduction. sigmaaldrich.com

In polymers where the Thioxanthen-9-one 10,10-dioxide (TXO) unit is incorporated as an acceptor, theoretical calculations have been used to prove and understand their thermally activated delayed fluorescence (TADF) properties. nih.gov These studies confirm the reliability of DFT and TD-DFT methods in predicting the electronic behavior of systems containing this heterocyclic core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule, representing the lowest energy electronic excitation possible. nih.gov

In this compound, the presence of the strongly electron-withdrawing sulfone (SO₂) and carbonyl (C=O) groups significantly impacts the molecular orbital energies. These groups lower the energy of the LUMO, a characteristic feature of good electron-accepting moieties. mdpi.com Theoretical studies on closely related derivatives, such as 2-methyl-9H-thioxanthene-9-one S,S-dioxide, show that the LUMO is typically localized over the electron-deficient thioxanthenone dioxide core. The HOMO, in contrast, is often localized on the electron-donating parts of the molecule in substituted derivatives. nih.gov This spatial separation of HOMO and LUMO is fundamental to the charge-transfer characteristics of these compounds.

A small HOMO-LUMO energy gap generally indicates that a molecule can be polarized easily and may exhibit significant nonlinear optical (NLO) properties. nih.gov

Table 1: Conceptual DFT Data for Related Thioxanthone Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| Bipolar Thioxanthone Derivative (Compound 2) | -5.99 | -2.71 | 3.28 | nih.gov |

| Bipolar Thioxanthone Derivative (Compound 3) | -5.88 | -2.70 | 3.18 | nih.gov |

| Bipolar Thioxanthone Derivative (Compound 4) | -5.63 | -2.66 | 2.97 | nih.gov |

Note: The data presented is for substituted thioxanthone derivatives to illustrate the typical range and principles. The exact values for the unsubstituted this compound would require a specific calculation but are expected to follow similar trends governed by its electron-accepting core.

Charge transfer (CT) is a critical process in the function of many organic electronic materials. In molecules based on this compound, intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting thioxanthenone dioxide core is a key feature. nih.gov This is often studied by analyzing the molecular orbitals and the nature of electronic transitions calculated with TD-DFT.

Upon electrochemical reduction, the this compound moiety can accept electrons to form persistent radical anions and dianions. sigmaaldrich.com These charged species exhibit strong absorption in the UV-Vis-NIR region. TD-DFT calculations have been successfully employed to interpret the electronic absorption spectra of these ions, revealing the nature of their excited states (excitons). sigmaaldrich.com For instance, calculations show that the most intense electronic transitions for the dianion are hypsochromically shifted (shifted to shorter wavelengths) and have higher oscillator strengths compared to the radical anion. sigmaaldrich.com

In the context of TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is crucial. This is often achieved in donor-acceptor molecules where the HOMO and LUMO are well-separated, leading to a small ΔEST and facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. The twisted geometry between donor and acceptor moieties, including the this compound unit, is a common strategy to ensure this small energy gap. nih.gov

Photophysical Property Prediction (e.g., Absorption, Emission, Triplet Properties)

Theoretical methods are instrumental in predicting and interpreting the photophysical properties of this compound. TD-DFT calculations can predict the electronic absorption spectra, which arise from excitations from occupied to unoccupied molecular orbitals. sigmaaldrich.com

Experimental studies provide benchmarks for these theoretical predictions. Laser flash photolysis of this compound reveals the formation of its triplet excited state, which is a key intermediate in its photochemical reactions. nih.gov The remarkable reactivity of this triplet state is attributed to the n,π* character of the carbonyl chromophore. nih.gov

Table 2: Experimental Photophysical Properties of this compound Triplet State

| Property | Value | Conditions | Source |

|---|---|---|---|

| Triplet Energy (ET) | 66.3 kcal mol⁻¹ | EPA, 77 K | nih.gov |

| Triplet Absorption Maxima (λmax) | 375 nm, 520 nm | Acetonitrile (B52724) | nih.gov |

| Triplet Lifetime (τ) | 11 µs | Acetonitrile | nih.gov |

Theoretical models can complement these experimental findings by providing a detailed picture of the electronic transitions involved. For example, TD-DFT calculations have been used to interpret the absorption spectra of the neutral molecule as well as its radical anion and dianion, explaining the electrochromic behavior of polymers containing this unit. sigmaaldrich.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms and characterizing the high-energy transition states that are difficult to observe experimentally.

One area of study is the photochemical reactivity of the molecule. The triplet state of this compound is known to undergo hydrogen abstraction from various donors. nih.gov Theoretical calculations can model the transition state for this hydrogen atom transfer (HAT) process, providing insights into the reaction barrier and the influence of the electronic structure (e.g., the n,π* character of the triplet state) on its reactivity. A proposed mechanism involves the direct abstraction of a hydrogen atom by the triplet ketone to form a long-lived ketyl radical. nih.gov

Another significant application of theoretical studies is in understanding the synthesis of the thioxanthenone dioxide core itself. A recently developed method involves the Palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. calpaclab.com Theoretical modeling of this catalytic cycle can help to understand the roles of the catalyst, ligands, and the proposed intermediates, such as the Pd(0)-chelated arylsulfinate species. researchgate.net Such studies are crucial for optimizing reaction conditions and extending the methodology to new substrates.

Dimerization Effects on Electronic and Non-linear Optical Properties

In the solid state, intermolecular interactions can significantly alter the electronic and optical properties of molecules compared to their behavior in solution. Crystal structure analysis of a polymorph of this compound shows that the molecules are connected in a three-dimensional network. This analysis reveals π-π stacking interactions, with a measured distance of 4.3980(8) Å between the π-systems of adjacent molecules.

These intermolecular interactions, particularly the formation of dimer-like aggregates via π-stacking, can have profound effects on electronic properties. Such interactions can lead to the formation of excimers (excited state dimers), which typically emit at longer wavelengths compared to the monomer emission. They also influence charge transport in the solid state, a critical factor for applications in organic electronics.

Furthermore, these interactions can impact the nonlinear optical (NLO) properties of the material. NLO properties, such as the first hyperpolarizability (β), are highly dependent on the molecular arrangement and electronic communication between molecules. While no specific theoretical study on the NLO properties of a this compound dimer has been reported, the general approach involves:

Obtaining the geometry of the dimer from crystal structure data or by computational optimization.

Using DFT to calculate the NLO properties (e.g., polarizability and hyperpolarizability) of the dimer.

Comparing the results to the calculated properties of the monomer to quantify the effect of dimerization.

Theoretical investigations on other organic systems have shown that π-stacking can either enhance or diminish NLO responses depending on the specific geometry (e.g., co-facial vs. slipped-stack). The crystal structure data for this compound provides the essential starting point for such a computational investigation.

Applications of Thioxanthen 9 One 10,10 Dioxide in Advanced Materials Science

Photoinitiators for Photopolymerization Processes

While research into the parent Thioxanthen-9-one (B50317) 10,10-dioxide as a direct photoinitiator is an emerging area, the broader thioxanthone family is well-established for its photoinitiating capabilities. Derivatives of the thioxanthone skeleton are particularly effective in initiating polymerization reactions upon exposure to light, a process critical in numerous industrial applications.

Thioxanthone derivatives are integral components of photoinitiating systems for UV curing, a process that uses light to rapidly convert a liquid formulation into a solid. This technology is widely used for producing solvent-free and environmentally friendly resins, inks, and coatings. toagoseiamerica.comcovestro.com These systems typically rely on a photoinitiator that absorbs UV light and generates reactive species—free radicals or cations—that initiate the polymerization of monomers and oligomers.

Derivatives of 2,4-diethyl-thioxanthen-9-one have been shown to be highly efficient photosensitizers for both free-radical and cationic photopolymerization. mdpi.com In bimolecular systems, they can effectively sensitize iodonium (B1229267) and sulfonium (B1226848) salts, which then generate the acid needed to initiate cationic polymerization. mdpi.com For free-radical polymerization of acrylates, these thioxanthone derivatives can act as one-component Type II photoinitiators, where the molecule itself contains the necessary functionalities to generate initiating radicals. mdpi.comrsc.org The efficiency of these systems is crucial for applications requiring rapid curing and high-quality finishes, such as in flexographic, screen printing, and inkjet inks. toagoseiamerica.com

The performance of various thioxanthone-based photoinitiating systems in the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) is often evaluated.

Table 1: Performance of Thioxanthone Derivative-Based Photoinitiating Systems

| Photoinitiator System | Monomer | Light Source (nm) | Final Monomer Conversion (%) |

|---|---|---|---|

| T1¹ / Iodonium Salt | TMPTA | 405 | ~50 |

| T5² / Iodonium Salt | TMPTA | 405 | ~40 |

| T1¹, T2³, T3⁴, T4⁵ / Sulphonium Salt | TMPTA | 405 | ~50 |

| PI-2⁶ / DMA⁷ | HDDA⁸ | >400 | 92 |

| PI-2⁶ (alone) | HDDA⁸ | >400 | 52 |

| PI-2⁶ / MDEA⁹ | TMPTA | >400 | 62 |

| PI-2⁶ (alone) | TMPTA | >400 | 32 |

Data sourced from studies on 2,4-diethyl-thioxanthen-9-one and other amino-thioxanthone derivatives. mdpi.comrsc.org ¹T1: 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one ²T5: 7-(4-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one ³T2: 7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one ⁴T3: 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one ⁵T4: 7-(4-(carbazol-9-yl)phenyl)-2,4-diethyl-9H-thioxanthen-9-one ⁶PI-2: 2-benzyl(methyl)amino-9H-thioxanthen-9-one ⁷DMA: N,N-dimethylaniline ⁸HDDA: 1,6-hexanedioldiacrylate ⁹MDEA: N-methyldiethanolamine

The high photosensitivity of thioxanthone derivatives makes them excellent candidates for photoinitiating systems in 3D printing, particularly in technologies like stereolithography (SLA) or digital light processing (DLP). researchgate.netmdpi.com These additive manufacturing processes rely on the precise, layer-by-layer curing of a liquid photopolymer resin to build a three-dimensional object. mdpi.com

Research has demonstrated that formulations containing derivatives such as 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) are highly effective for 3D printing under visible light sources, such as a 405 nm laser diode. 3dprint.com The efficiency of these photoinitiators allows for rapid curing, which is essential for achieving high resolution and fast printing speeds. 3dprint.comsemanticscholar.org The development of novel photoinitiating systems based on the thioxanthen-9-one structure is a key area of research for creating advanced, high-performance photosensitive resins tailored for 3D printing applications. researchgate.net

The photoinitiation mechanism of thioxanthone derivatives generally involves the molecule absorbing light and being promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state. In Type II photoinitiation, this triplet state interacts with a co-initiator (often a tertiary amine) via an electron transfer or hydrogen abstraction process to generate free radicals that initiate polymerization. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The strong electron-accepting character of the thioxanthen-9-one 10,10-dioxide moiety makes it a highly effective building block for materials used in organic light-emitting diodes (OLEDs). Its incorporation into molecular structures can lead to materials with desirable electronic and photophysical properties for high-efficiency light emission.

This compound and its derivatives are particularly prominent as acceptor units in donor-acceptor (D-A) type molecules that exhibit thermally activated delayed fluorescence (TADF). nih.gov TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission.

In these D-A structures, the this compound core serves as a potent electron acceptor, while a donor unit, such as triphenylamine (B166846) (TPA), is attached. nih.govrsc.org This arrangement leads to a spatial separation of the highest occupied molecular orbital (HOMO), which is localized on the donor, and the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor. nih.gov This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which is the key mechanism of TADF.

A notable example is 2-[4-(diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA), which has been used to create a series of red-to-orange emitting TADF polymers. nih.govrsc.org These polymers have been successfully used as emitters in solution-processed OLEDs, demonstrating the viability of the this compound unit for creating efficient TADF materials. nih.gov

Table 2: Performance of an OLED using a TXO-TPA Derivative

| Device Emitter | Max. Emission (nm) | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |

|---|---|---|---|---|

| PCTXO¹ | 603 | 10.44 | 14.97 | 4.2 |

Data from a doped OLED fabricated with a polymer containing the TXO-TPA unit. rsc.org ¹PCTXO: A polymer incorporating 2-[4-(diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA).

The utility of the this compound framework extends to other advanced OLED technologies. These heterocycles have been identified as useful acceptor units in the development of materials for phosphorescent OLEDs (PHOLEDs) and circularly polarized OLEDs (CP-OLEDs). nih.gov

In PHOLEDs, host materials with high triplet energies are required to efficiently confine the triplet excitons on the phosphorescent guest emitters. While not a direct emitter in this context, the electronic properties of the this compound core can be tuned through chemical modification to create host materials. For instance, thioxanthone derivatives have been used as TADF hosts for red phosphorescent emitters, leading to OLEDs with high external quantum efficiencies. nih.gov

Furthermore, the rigid and asymmetric nature that can be imparted to molecules containing the this compound unit makes it a candidate for building blocks in chiral materials for CP-OLEDs, which are of great interest for applications in 3D displays and spin-based electronics. nih.gov

Integration into Conjugated Polymers for Solution-Processed OLEDs

The quest for efficient and cost-effective organic light-emitting diodes (OLEDs) has driven research into solution-processable materials. This compound has proven to be a valuable component in the design of conjugated polymers for this purpose, particularly in the realm of thermally activated delayed fluorescence (TADF) emitters.

A series of solution-processable TADF conjugated polymers, including PCTXO and PCTXO-Fx, have been synthesized by copolymerizing 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) with other monomers. rsc.orgnih.gov These polymers feature a conjugated backbone with donor moieties and a pendent acceptor, the this compound (TXO) unit, creating a twisted donor-acceptor structure. rsc.orgnih.gov This architecture is crucial for achieving TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.

In these polymers, the highest occupied molecular orbital (HOMO) is localized on the donor triphenylamine (TPA) moiety and extends to adjacent carbazole (B46965) units, while the lowest unoccupied molecular orbital (LUMO) is entirely localized on the electron-accepting TXO moiety. nih.gov This spatial separation of HOMO and LUMO is a key characteristic of efficient TADF materials.

The resulting polymers exhibit red to orange emissions in neat films, with wavelengths ranging from 601 to 655 nm. rsc.orgnih.gov Solution-processed OLEDs fabricated with these polymers have demonstrated impressive performance. For instance, a doped OLED using PCTXO as the emitter achieved a deep orange emission at 603 nm with a maximum external quantum efficiency of 10.44% and a maximum current efficiency of 14.97 cd/A. rsc.org

The integration of this compound derivatives has also been instrumental in developing materials for challenging applications like phosphorescent and circularly polarized OLEDs. nih.govsemanticscholar.org

Photocatalysis in Organic Synthesis and Transformations

The photochemical reactivity of thioxanthen-9-one and its derivatives has positioned them as powerful organophotocatalysts for a variety of organic reactions. ufba.brrsc.org The presence of the sulfone group significantly influences the reactivity of the carbonyl group, making it effective in both hydrogen abstraction and electron transfer processes. ufba.br

Visible-Light-Mediated Catalytic Reactions (e.g., P(O)-C(sp2) coupling)

A notable application of thioxanthen-9-one as a photoredox catalyst is in the visible-light-induced, nickel-catalyzed P(O)-C(sp²) coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites. organic-chemistry.orgdocumentsdelivered.comnih.govfigshare.com This dual catalysis system provides an efficient and sustainable method for synthesizing valuable arylphosphine oxides and arylphosphonates in moderate to excellent yields. organic-chemistry.orgdocumentsdelivered.comresearchgate.net The reaction demonstrates a broad tolerance for various functional groups and can be scaled up to the gram level. organic-chemistry.orgdocumentsdelivered.com

The proposed mechanism involves the photoexcited thioxanthen-9-one activating the H-phosphine oxides or H-phosphites to generate phosphorus-centered radicals, which then participate in the nickel-catalyzed cycle. organic-chemistry.org This method offers a significant advantage over traditional thermal approaches by utilizing cheaper catalysts and milder reaction conditions. organic-chemistry.org

Catalytic Electron Transfer Processes

The triplet state of thioxanthen-9-one-10,10-dioxide is readily quenched by various electron and hydrogen donors. ufba.br Laser flash photolysis studies have shown that the photochemistry of this compound involves both hydrogen abstraction and electron transfer reactions. ufba.br This reactivity is fundamental to its role as a photocatalyst. In photocatalytic cycles, the excited state of the thioxanthen-9-one derivative can initiate electron transfer, leading to the formation of radical ions that drive subsequent chemical transformations. nih.gov For example, thioxanthone derivatives have been shown to be highly efficient photosensitizers for both iodonium and sulfonium salts, which are common initiators in cationic photopolymerization. mdpi.com

Fluorescent Dyes and Probes for Advanced Imaging Applications

The rigid tricyclic structure and strong electron-accepting nature of the this compound core make it an excellent platform for the development of novel fluorophores, particularly in the red and far-red regions of the spectrum, which are advantageous for biological imaging due to deeper tissue penetration and lower phototoxicity. nih.govsemanticscholar.org

Development of Sulfone-Fluorescein and Sulfone-Fluorone Fluorophores

A significant advancement in this area is the synthesis of sulfone-fluoresceins and sulfone-fluorones, which are sulfone-bridged analogues of the well-known green-emitting dye, fluorescein (B123965). nih.govsemanticscholar.orgnih.govresearchgate.net The introduction of the strongly electron-deficient sulfone bridge effectively lowers the LUMO energy level of the fluorophore, resulting in a bathochromic shift of both absorption and emission maxima into the red and far-red regions (>600 nm). nih.govsemanticscholar.org

A facile and scalable method for preparing 9H-thioxanthen-9-one 10,10-dioxides via a Pd-catalyzed sulfonylative homocoupling of substituted benzophenones has been developed, providing a straightforward route to these previously inaccessible sulfone-fluoresceins and -fluorones. nih.govsemanticscholar.orgnih.govresearchgate.net Several of these red-fluorescent dyes have been prepared and characterized, demonstrating their potential as live-cell permeant labels compatible with advanced imaging techniques like super-resolution fluorescence microscopy. nih.govsemanticscholar.orgresearchgate.net

Photophysical Characterization of Red-Emitting Dyes for Materials

The photophysical properties of these novel dyes have been extensively studied. For instance, two synthesized sulfone-fluorescein dyes, 5a and 5b, exhibit absorption maxima between 620–630 nm and emit in the far-red region. acs.org However, their quantum yields in aqueous buffers are modest. acs.org The fluorescent forms of these dyes can undergo protonation, leading to a colorless spirolactone form. acs.org

The molar attenuation coefficients of sulfone-fluoresceins have been found to be lower than that of fluorescein, a consequence of the electrophilic reactivity of the sulfone-fluorone core. nih.govsemanticscholar.orgacs.org Despite this, their emission in the red to far-red spectrum makes them highly valuable for specific applications in materials science and bio-imaging. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Thioxanthen 9 One 10,10 Dioxide Chemistry

Development of Novel Synthetic Strategies for Complex Architectures

The functionalization of the thioxanthen-9-one (B50317) 10,10-dioxide core is critical for tuning its properties. Traditional methods often rely on the oxidation of a pre-formed thioxanthene (B1196266), which can limit the scope of compatible functional groups. nih.gov To overcome these limitations, new synthetic strategies are being actively pursued.

A significant advancement is the use of a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govacs.orgresearchgate.net This method provides a direct and scalable route to 9H-thioxanthen-9-one 10,10-dioxides, avoiding the harsh oxidative conditions of previous methods. nih.gov The process utilizes an air-stable and inexpensive palladium(II) catalyst, Pd(dppf)Cl₂, with sodium dithionite (B78146) acting as the SO₂ source, and notably, does not require the addition of an external base. nih.govacs.org This strategy has been successfully employed to create previously unreported sulfone-fluoresceins, demonstrating its utility in constructing complex, functional molecules. nih.govresearchgate.net

Another promising approach involves the parallel synthesis of libraries based on the thioxanthen-9-one 10,10-dioxide scaffold. nih.govnih.gov This methodology is particularly useful for rapidly generating a diverse set of derivatives for screening in areas like drug discovery. For instance, microwave-assisted nucleophilic aromatic substitution on 3-chlorothioxanthen-9-one-10,10-dioxide with various piperidines and piperazines has enabled the efficient production of a focused library of compounds. nih.gov Furthermore, the use of coupling reagents to form amide bonds at the 3-position from the corresponding carboxylic acid offers an alternative to harsher methods involving acid chlorides. nih.gov

Future research will likely focus on expanding the repertoire of catalytic cross-coupling reactions to introduce a wider array of functional groups onto the this compound backbone. The development of regioselective C-H functionalization techniques would be a particularly transformative advance, allowing for the direct modification of the aromatic rings without the need for pre-functionalized starting materials.

Exploration of New Photophysical Phenomena and Reactive Intermediates

The photochemistry of this compound is a rich area of ongoing investigation. The presence of the electron-withdrawing sulfone group significantly influences the properties of the carbonyl chromophore. Laser flash photolysis studies have shown that upon irradiation, this compound forms a triplet excited state with a lifetime of approximately 11 microseconds in acetonitrile (B52724). The reactivity of this triplet state is attributed to its n,π* character.

Current research has identified the triplet excited state as a key reactive intermediate. This species is capable of hydrogen abstraction from a variety of donor solvents and can be quenched by oxygen and various organic molecules. In the presence of hydrogen donors, the formation of a pinacol (B44631) product has been observed. The interaction with phenols leads to the generation of the corresponding phenoxyl radicals.

The exploration of new reactive intermediates beyond the triplet state is a key future direction. The photochemical generation of highly reactive, transient species is a powerful strategy in modern chemistry. nih.gov While not yet specifically demonstrated for this compound, techniques that generate intermediates like nitrile imines or quinone methides from stable precursors upon photoirradiation could be adapted to this system. nih.gov This would open up new avenues for bioorthogonal labeling and other applications requiring spatiotemporal control over reactivity. nih.gov Further investigations into the potential for forming other reactive species, such as radical ions or even more exotic intermediates under different photochemical conditions, will be crucial for expanding the synthetic and functional scope of this scaffold.

Advanced Computational Modeling for Predictive Material Design

Computational modeling is becoming an indispensable tool for understanding and predicting the properties of materials based on this compound. Density Functional Theory (DFT) has been employed to study the oxidation potentials and geometry parameters of thioxanthen derivatives. researchgate.net These calculations can provide valuable insights into the electronic structure and help in the rational design of new molecules with desired redox properties. researchgate.net

For instance, DFT calculations have been used to assign the frequencies observed in the experimental IR spectra of thioxanthen-9-one derivatives and to optimize their bond lengths and bond angles. researchgate.net Furthermore, theoretical calculations of electrode potentials, taking into account solvation energies and the sum of electronic and thermal free energies, have shown excellent agreement with experimental values obtained from cyclic voltammetry. researchgate.net

In the context of materials for organic electronics, theoretical calculations are crucial for predicting the properties of thermally activated delayed fluorescence (TADF) emitters. rsc.org By modeling the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the singlet-triplet energy gap, researchers can design novel donor-acceptor structures incorporating the this compound unit with optimized emission characteristics. rsc.org

The future of computational modeling in this field lies in the development of more sophisticated and predictive multiscale models. chemicalbook.com These models will integrate quantum mechanical calculations with larger-scale simulations to predict the bulk properties of materials, such as their morphology in thin films and their performance in electronic devices. Machine learning and artificial intelligence are also poised to play a significant role, enabling high-throughput screening of virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications. chemicalbook.com

Integration into Multifunctional Advanced Materials Systems

The unique electronic and photophysical properties of this compound make it an attractive building block for a variety of advanced materials. Its electron-accepting nature has led to its use in materials for organic electronics, particularly in the development of emitters for organic light-emitting diodes (OLEDs).

One of the most promising applications is in the field of thermally activated delayed fluorescence (TADF). rsc.org By incorporating this compound as an acceptor unit in a donor-acceptor architecture, it is possible to achieve a small singlet-triplet energy splitting, which is a key requirement for efficient TADF. rsc.org Researchers have successfully synthesized solution-processable TADF conjugated polymers based on a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide emissive unit, which exhibit red to orange emission. rsc.org OLEDs fabricated with these polymers have demonstrated impressive performance, with high external quantum efficiencies. rsc.org

The this compound scaffold is also being explored for the development of fluorescent probes and labels. nih.gov The synthesis of novel sulfone-fluoresceins from this compound precursors has yielded far-red emitting fluorescent labels that are compatible with live-cell imaging and super-resolution microscopy. nih.govresearchgate.net

Future research will focus on integrating this compound into more complex, multifunctional materials systems. This could include the development of "smart" materials that respond to external stimuli, such as light or changes in their chemical environment. The incorporation of this scaffold into polymeric systems with tailored architectures could lead to materials with tunable mechanical, electronic, and optical properties. Furthermore, the exploration of its use in other areas, such as photovoltaics and as a photocatalyst, is an active area of investigation. nih.gov

Sustainable Synthesis and Application Approaches

As with all areas of chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and application of this compound and its derivatives. This involves not only improving the efficiency of synthetic routes but also minimizing waste and using more environmentally benign reagents and solvents.

The development of more efficient catalytic methods, such as the palladium-catalyzed sulfonylative homocoupling, contributes to the goals of green chemistry by reducing the number of synthetic steps and improving atom economy. nih.gov The use of microwave-assisted synthesis can also lead to shorter reaction times and reduced energy consumption. nih.gov

A key area for future development is the exploration of biocatalysis for the synthesis of this compound derivatives. mdpi.comnih.gov Enzymes offer the potential for highly selective and efficient transformations under mild conditions, often in aqueous media. youtube.com While the direct biocatalytic synthesis of the this compound core has not yet been reported, the use of enzymes for the stereoselective functionalization of derivatives is a promising avenue. For example, ketoreductases could be employed for the asymmetric reduction of the carbonyl group, providing access to chiral thioxanthenols, which are valuable synthetic intermediates. mdpi.com

In terms of applications, the development of this compound-based materials for technologies that promote sustainability, such as more efficient OLEDs for lighting and displays, is a key goal. Furthermore, designing these materials to be recyclable or biodegradable at the end of their lifecycle will be an important consideration for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing thioxanthen-9-one 10,10-dioxide derivatives, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via directed metalation of diaryl sulfones followed by anionic Friedel-Crafts cyclization . For regioselective substitution, Pd-catalyzed sulfonylative homocoupling offers control over coupling positions, while microwave-assisted palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables efficient derivatization at the 3-position . Key factors include solvent choice (e.g., dioxane/water for hydroxide displacement ), temperature (reflux for cyclization), and catalyst loading (5–10 mol% for Pd systems).

Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?